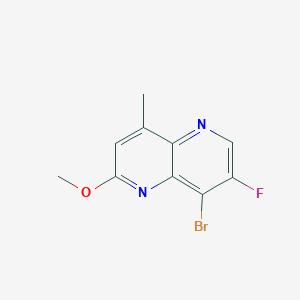

8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine

Descripción

8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine (CAS No. 724788-70-9) is a halogenated heterocyclic compound with the molecular formula C₉H₆BrFN₂O and a molecular weight of 257.06 g/mol . Its structure features a 1,5-naphthyridine core substituted with bromine at position 8, fluorine at position 7, methoxy at position 2, and methyl at position 4. The methoxy group is electron-donating, while bromine and fluorine are electron-withdrawing, creating a polarized electronic environment that influences reactivity and intermolecular interactions.

Propiedades

Fórmula molecular |

C10H8BrFN2O |

|---|---|

Peso molecular |

271.09 g/mol |

Nombre IUPAC |

8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine |

InChI |

InChI=1S/C10H8BrFN2O/c1-5-3-7(15-2)14-10-8(11)6(12)4-13-9(5)10/h3-4H,1-2H3 |

Clave InChI |

INQWNEZYPUKPNH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC2=C(C(=CN=C12)F)Br)OC |

Origen del producto |

United States |

Métodos De Preparación

Methoxylation and Methylation

Methoxy groups are introduced via nucleophilic aromatic substitution (SₙAr) or alkylation. For instance, treating 8-bromo-7-fluoro-4-methyl-1,5-naphthyridin-2-ol with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 20°C for 14 hours installs the methoxy group with 70% efficiency. The methyl group at position 4 is often introduced earlier via alkylation of a β-ketoester precursor.

Palladium-Catalyzed Cross-Coupling Strategies

Transition metal catalysis enables late-stage functionalization, particularly for introducing aryl or heteroaryl groups. Suzuki-Miyaura coupling between 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine and boronic acids (e.g., methylboronic acid) using PdCl₂(dppf) as a catalyst in dioxane/water (3:1) at 88°C achieves C–C bond formation. This method preserves the bromine and fluorine substituents while enabling diversification at other positions.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(dppf)·DCM (1.25 mol%) |

| Solvent | Dioxane/H₂O (75:25) |

| Temperature | 88°C (reflux) |

| Reaction Time | 12 minutes |

| Yield | 80% |

One-Pot Multi-Step Synthesis

Recent advances have consolidated multiple transformations into a single reaction vessel to improve efficiency. A representative one-pot procedure involves:

- Cyclization : Heating 5-{[(4-bromopyrid-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione at 250°C for 0.5 minutes to form the naphthyridinone core.

- Methylation : Direct treatment with MeI/K₂CO₃ in DMF.

- Fluorination : In situ generation of a diazonium salt followed by HF treatment.

This approach reduces purification steps and improves overall yield (52–70%).

Alternative Routes via Skraup and Conrad-Limpach Reactions

The Skraup reaction, employing glycerol and sulfuric acid with 3-amino-4-bromopyridine, provides access to 8-bromo-1,5-naphthyridine derivatives but requires careful temperature control to avoid resinification. The Conrad-Limpach method, which condenses β-ketoesters with aryl amines, has been adapted to install methyl groups at position 4 through the use of methyl-substituted β-ketoesters.

Challenges and Optimization Strategies

Regiochemical Control

The placement of bromine and fluorine adjacent to nitrogen atoms creates electronic challenges. Computational modeling (DFT) predicts favorable sites for electrophilic substitution, guiding the choice of reaction conditions.

Purification Techniques

Due to the compound’s limited solubility, recrystallization from n-hexane at −40°C or chromatography on silica gel with dichloromethane/t-butyl methyl ether gradients is essential.

Scalability

Industrial-scale synthesis faces hurdles in maintaining reaction homogeneity at high temperatures (>200°C). Microreactor technology has been proposed to enhance heat transfer and reduce decomposition.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Steps | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedländer | 26–52 | 6 | Scalable core formation | Low fluorination efficiency |

| Sequential Halogenation | 70 | 4 | High regioselectivity | Requires hazardous reagents (HF) |

| Palladium Coupling | 80 | 3 | Late-stage diversification | Catalyst cost |

| One-Pot Synthesis | 52–70 | 1 | Reduced purification | Sensitive to temperature |

Análisis De Reacciones Químicas

Types of Reactions

8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine oxides or reduction to form naphthyridine derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Halogenating Agents: For halogenation reactions, reagents like N-bromosuccinimide (NBS) and Selectfluor are commonly used.

Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

Solvents: Solvents like dichloromethane, toluene, and methanol are frequently used in these reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.

Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mecanismo De Acción

The mechanism of action of 8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity towards the target molecules .

Comparación Con Compuestos Similares

Key Properties :

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) for stability .

- Hazards : Classified under GHS warnings (H302, H315, H319, H335), indicating risks of toxicity upon ingestion, skin/eye irritation, and respiratory tract irritation .

Comparison with Similar Compounds

The structural and functional attributes of 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine are best contextualized by comparing it with analogs in the 1,5-naphthyridine family. Below is a detailed analysis of key differences and similarities:

Structural and Substituent Analysis

Table 1: Structural Comparison of 1,5-Naphthyridine Derivatives

| Compound Name | CAS No. | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 724788-70-9 | C₉H₆BrFN₂O | Br (8), F (7), OCH₃ (2), CH₃ (4) | 257.06 |

| 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine | 915977-11-6 | C₉H₆ClFN₂O | Cl (8), F (7), OCH₃ (2) | 228.61 |

| 4-Bromo-8-methyl-1,5-naphthyridine | 17965-73-0 | C₉H₇BrN₂ | Br (4), CH₃ (8) | 239.08 |

| 8-Bromo-2-fluoro-1,5-naphthyridine | 7101-96-4 | C₈H₄BrFN₂ | Br (8), F (2) | 227.04 |

Key Observations :

Halogen vs. The methoxy group at position 2 (electron-donating) contrasts with the methyl group in 4-bromo-8-methyl-1,5-naphthyridine (CAS 17965-73-0), which exerts a weaker inductive effect. This difference impacts electronic distribution and reactivity .

Positional Effects of Fluorine :

- Fluorine at position 7 (target compound) vs. position 2 (CAS 7101-96-4) alters the electron-withdrawing effects across the aromatic system. Fluorine at position 7 may enhance electrophilic substitution at adjacent positions, while position 2 fluorine could deactivate the ring toward further reactions .

Physicochemical and Spectroscopic Properties

Table 2: Property Comparison

Key Findings :

- NMR Profiles : Substituents significantly influence chemical shifts. For example, the target compound’s bromine and fluorine at positions 7–8 would cause distinct downfield shifts in ¹H and ¹³C NMR, whereas the chlorine analog (CAS 915977-11-6) would show milder deshielding .

Actividad Biológica

8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine is a synthetic compound belonging to the naphthyridine family, notable for its complex structure that includes halogen and methoxy substituents. This compound is being investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is with a molecular weight of approximately 271.09 g/mol. The presence of bromine and fluorine atoms in its structure enhances its reactivity and interaction with biological targets, potentially leading to increased therapeutic efficacy.

Biological Activity Overview

Research indicates that naphthyridine derivatives exhibit a variety of biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens.

- Anticancer Properties : Certain naphthyridine derivatives have shown cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi; specific mechanisms under investigation. |

| Anticancer | Cytotoxic effects on various cancer cell lines; potential for selective action. |

| Anti-inflammatory | Inhibition of inflammatory pathways; requires further exploration. |

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can alter their activity, leading to various biological effects. For instance, the compound may inhibit certain enzymes involved in tumor progression or microbial growth .

Case Studies and Research Findings

Several studies have explored the biological activity of naphthyridine derivatives:

-

Anticancer Activity : A study highlighted the cytotoxic effects of related naphthyridine compounds on human cancer cell lines such as HeLa and A549, with IC50 values indicating significant potency .

- Example Study : Aaptamine derivatives showed IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer cells.

- Antimicrobial Efficacy : Research has shown that naphthyridine derivatives possess inhibitory effects against Gram-positive bacteria, with some compounds exhibiting higher activity than traditional antibiotics .

- Anti-inflammatory Properties : Investigations into the anti-inflammatory effects have indicated that certain derivatives can modulate inflammatory responses in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 8-Bromo-2-fluoro-1,5-naphthyridine | 0.71 | Contains bromine and fluorine; potential for similar activity |

| Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | 0.80 | Includes a carboxylate group; different functional properties |

| 3-Bromo-6-methoxypicolinaldehyde | 0.75 | Picoline derivative; distinct nitrogen positioning |

Q & A

Q. What are the standard synthetic routes for preparing 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine, and how can reaction yields be optimized?

The synthesis of halogenated 1,5-naphthyridines often involves bromination or fluorination at specific positions using reagents like POBr₃ for bromination (70% yield under neat conditions at 140°C) . Methoxy groups can be introduced via nucleophilic substitution with methanol under basic conditions, while methyl groups may require Friedel-Crafts alkylation. Optimization involves controlling stoichiometry, temperature (e.g., 140°C for bromination), and solvent polarity. For example, crown ethers (e.g., dibenzo-1,8-crown-6) enhance nucleophilic substitution efficiency in methoxylation reactions . Yield improvements can be achieved by iterative DOE (Design of Experiments) to assess variables like reaction time and catalyst loading .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., observed m/z 426 M⁺ for related naphthyridines) .

- Elemental analysis : Validate empirical formulas (e.g., C% 70.41 vs. observed 70.96) .

- NMR spectroscopy : Use ¹H/¹³C NMR to resolve substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- X-ray crystallography : Resolve regiochemistry ambiguities, especially for bromine/fluorine positional isomers .

Q. What experimental design strategies are recommended for optimizing reaction conditions?

Employ factorial design to systematically vary parameters like temperature, solvent, and catalyst. For example, a 2³ factorial design could test temperature (100–140°C), solvent (MeCN vs. DMF), and Br₂ stoichiometry (1–2 eq.) to maximize bromination efficiency . Response surface methodology (RSM) further refines optimal conditions . Computational pre-screening (e.g., quantum chemical calculations) reduces trial-and-error by predicting reactive sites and energy barriers .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in halogenation reactions of 1,5-naphthyridines?

Density functional theory (DFT) calculates activation energies for bromination/fluorination at competing positions. For example, electron-deficient positions (e.g., C-8 in 1,5-naphthyridine) show lower energy barriers due to enhanced electrophilic aromatic substitution (EAS) reactivity . Frontier molecular orbital (FMO) analysis identifies nucleophilic sites via HOMO localization. ICReDD’s reaction path search algorithms integrate these insights to prioritize synthetic routes .

Q. What strategies resolve contradictions in bioactivity data for structurally similar naphthyridines?

- Orthogonal assays : Compare cytotoxicity (e.g., MCF7 cell line ) with enzymatic inhibition data.

- Structure-activity relationship (SAR) : Vary substituents (e.g., replace Br with CF₃) to isolate pharmacophoric groups.

- Metabolic stability studies : Assess if bromine/fluorine substituents alter pharmacokinetics (e.g., CYP450 interactions) .

- X-ray co-crystallography : Validate target binding modes to explain potency discrepancies .

Q. How do substituents (Br, F, OMe, Me) influence reactivity in cross-coupling reactions?

- Bromine : Facilitates Suzuki-Miyaura coupling (e.g., with aryl boronic acids) but may require Pd(PPh₃)₄ catalysts for sterically hindered positions .

- Fluorine : Electron-withdrawing effects deactivate the ring, slowing nucleophilic substitution but enhancing oxidative coupling .

- Methoxy : Participates in demethylation under strong acids (e.g., HBr/HOAc), necessitating protective groups during harsh conditions .

Q. What mechanistic insights explain side-product formation during methoxylation?

Competing pathways include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.